(2R,3S,6R)-5-benzyl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane
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Overview
Description
(2R,3S,6R)-5-benzyl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[52202,6]undecane is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,6R)-5-benzyl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the tricyclic core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the benzyl and difluorophenyl groups: These groups are usually introduced via substitution reactions, where the tricyclic core is reacted with benzyl halides and difluorophenyl reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,6R)-5-benzyl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The benzyl and difluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, difluorophenyl reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,6R)-5-benzyl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane is studied for its unique structural properties and reactivity, making it a valuable compound for developing new synthetic methodologies.
Biology
In biological research, this compound may be explored for its potential interactions with biological macromolecules, providing insights into its biochemical behavior and potential therapeutic applications.
Medicine
In medicine, the compound’s structural features could be leveraged to design new drugs or therapeutic agents, particularly if it exhibits bioactivity against specific molecular targets.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.
Mechanism of Action
The mechanism by which (2R,3S,6R)-5-benzyl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane exerts its effects would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication processes.
Pathways involved: The compound may influence signaling pathways, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Uniqueness
What sets (2R,3S,6R)-5-benzyl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane apart is its unique tricyclic structure and the presence of both benzyl and difluorophenyl groups, which confer distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2R,3S,6R)-5-benzyl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N2/c23-18-10-17(11-19(24)12-18)20-14-26(13-15-4-2-1-3-5-15)21-16-6-8-25(9-7-16)22(20)21/h1-5,10-12,16,20-22H,6-9,13-14H2/t20-,21-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWLBAONWULAES-YPAWHYETSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3C2C(CN3CC4=CC=CC=C4)C5=CC(=CC(=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H]3[C@H]2[C@H](CN3CC4=CC=CC=C4)C5=CC(=CC(=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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